
Stephasubine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stephasubine is a chemical compound known for its significant pharmacological properties. It is an alkaloid derived from the plant Stephania suberosa, which belongs to the Menispermaceae family. This compound has been the subject of various scientific studies due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stephasubine involves several steps, starting from the extraction of the plant material. The primary method includes the use of organic solvents to extract the alkaloids from the plant. The crude extract is then subjected to chromatographic techniques to isolate this compound. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar extraction process but on a larger scale. The plant material is processed in bulk, and advanced chromatographic methods are employed to purify the compound. The use of high-performance liquid chromatography (HPLC) is common in the industrial setting to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Stephasubine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield different hydrogenated forms.
Aplicaciones Científicas De Investigación
Stephasubine has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of alkaloid chemistry.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of Stephasubine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it has been shown to inhibit the activity of β-lactamase, an enzyme responsible for antibiotic resistance in bacteria . Additionally, it increases the permeability of the bacterial cell membrane, enhancing the efficacy of antibiotics .
Comparación Con Compuestos Similares
Similar Compounds
Berberine: Another alkaloid with antimicrobial and anti-inflammatory properties.
Palmatine: Known for its antimicrobial and antimalarial activities.
Tetrandrine: Used for its anti-inflammatory and immunosuppressive effects.
Uniqueness of Stephasubine
This compound stands out due to its unique combination of pharmacological activities. Unlike other similar compounds, it has shown a synergistic effect when used in combination with antibiotics, making it a promising candidate for overcoming antibiotic resistance .
Propiedades
Número CAS |
104386-89-2 |
|---|---|
Fórmula molecular |
C36H34N2O6 |
Peso molecular |
590.7 g/mol |
Nombre IUPAC |
(1R)-6,20,25-trimethoxy-30-methyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),14,16,18,20,22(33),24,26,31-tetradecaen-21-ol |
InChI |
InChI=1S/C36H34N2O6/c1-38-14-12-23-18-30(41-3)32-20-26(23)28(38)16-22-7-10-29(40-2)31(17-22)43-25-8-5-21(6-9-25)15-27-34-24(11-13-37-27)19-33(42-4)35(39)36(34)44-32/h5-11,13,17-20,28,39H,12,14-16H2,1-4H3/t28-/m1/s1 |
Clave InChI |
NEYGQYOOZBPYMQ-MUUNZHRXSA-N |
SMILES isomérico |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC |
SMILES canónico |
CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NC=CC7=CC(=C(C(=C67)O3)O)OC)C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
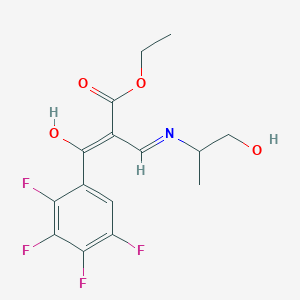
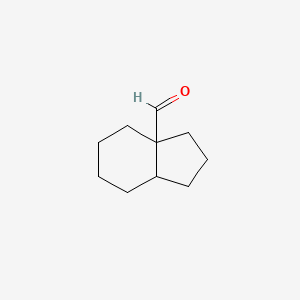
dimethylsilane](/img/structure/B13448710.png)


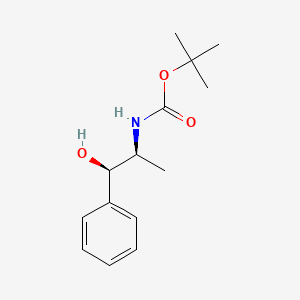

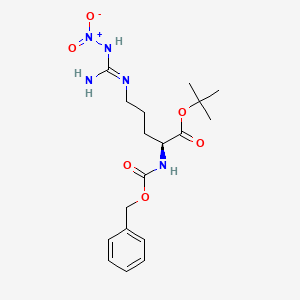
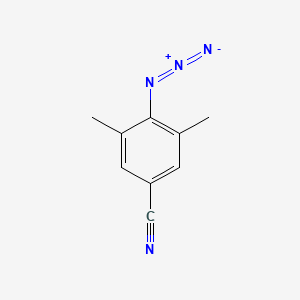
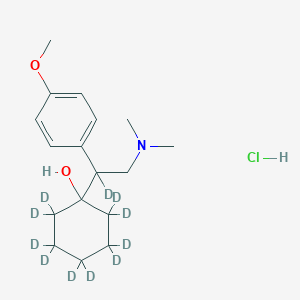
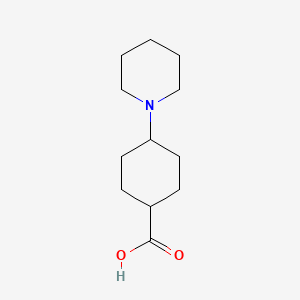

![(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13448769.png)
